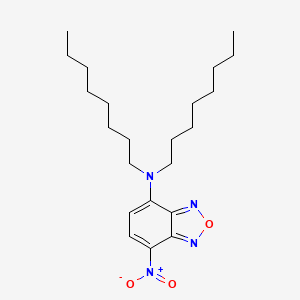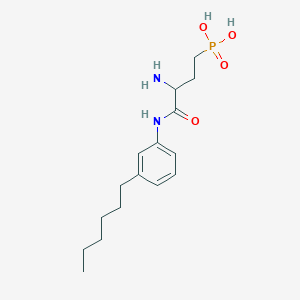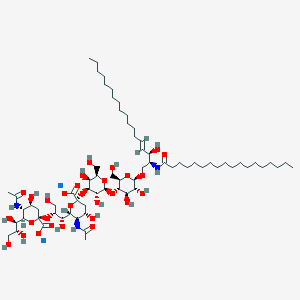
二唾液酸神经节苷脂 GD3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ganglioside GD3 Sodium Salt is a type of glycosphingolipid that is synthesized by the addition of two sialic acid residues to lactosylceramide . It is a member of a large subfamily of glycosphingolipids that broadly exist in the nervous system and interact with signaling molecules in the lipid rafts .
Molecular Structure Analysis
Ganglioside GD3 has a core disaccharide structure (Galβ1,4Glc) with two sialic acids linked α2,3/α2,8 to the non-reducing galactose residue and ceramide linked β to position 1 on the reducing terminal glucose residue .Chemical Reactions Analysis
Ganglioside GD3 can serve as a precursor to the formation of more complex gangliosides by the action of glycosyl- and sialyltransferases .科学研究应用
在癌症研究中的作用
二唾液酸神经节苷脂 GD3 在癌症研究中发挥着重要作用。 GD3 和 GD2 在各种癌症中的表达大多上调,参与肿瘤增殖、侵袭、转移和免疫反应 . 许多针对 GD2 的临床试验正在进行,各种针对神经节苷脂和 GD3 合成酶的免疫治疗研究也逐渐引起了广泛的兴趣和关注 .
在免疫治疗中的应用
神经节苷脂和 GD3 合成酶在癌症中的免疫治疗是一个很有前景的研究领域。 这种方法旨在为未来的癌症治疗提供新的靶点 .
在细胞增殖和分化中的作用
神经节苷脂 GD3 被发现参与细胞增殖和分化。 它的表达在发育过程中以及在癌症等病理条件下增加 .
在流式细胞术中的应用
GD3 可用于流式细胞术,这是一种用于测量细胞或颗粒的物理和化学特性的技术 .
在免疫组织化学中的应用
GD3 可用于冷冻组织切片的免疫组织化学。 这种技术用于可视化组织中特定细胞成分的分布和定位 .
在神经系统疾病中的作用
包括 GD3 在内的神经节苷脂在神经系统中通过调节离子浓度发挥重要作用 . 它们参与神经传递,被认为是学习和记忆的结构基础 .
在细胞信号传导中的作用
神经节苷脂是糖鞘脂的一个大家族,广泛存在于神经系统中,并与脂筏中的信号分子相互作用 . GD3 和 GD2 是两种类型的二唾液酸神经节苷脂 (GD),包含两个唾液酸残基 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns
作用机制
Target of Action
Disialoganglioside GD3, also known as Ganglioside GD3 Sodium Salt, is a glycosphingolipid that is highly expressed in the nervous system . It is also found in neuroectoderm-derived tumors such as melanoma, neuroblastoma, and gliomas . The primary targets of disialoganglioside GD3 are cells that express significant levels of GD3 on their surface, such as human melanoma cell lines .
Mode of Action
Disialoganglioside GD3 interacts with signaling molecules in lipid rafts . It has been shown to induce apoptosis in HuT-78 cutaneous T cell lymphoma cells in a concentration-dependent manner and disrupts the mitochondrial membrane potential . It also increases both cell proliferation and invasion in vitro when expressed in GD3-negative SK-MEL-28-N1 malignant melanoma cells .
Biochemical Pathways
Disialoganglioside GD3 is synthesized by the addition of two sialic acid residues to lactosylceramide and can serve as a precursor to the formation of more complex gangliosides by the action of glycosyl- and sialyltransferases . It plays a role in the modulation of membrane proteins and ion channels, in cell signaling, and in the communication among cells . It is involved in tumor proliferation, invasion, metastasis, and immune responses .
Pharmacokinetics
It is known that disialoganglioside gd3 is a membrane-bound molecule, suggesting that its bioavailability would be primarily within the cell membrane environment where it is synthesized and functions .
Result of Action
The action of disialoganglioside GD3 results in various cellular effects. It induces apoptosis in certain cell types, disrupts the mitochondrial membrane potential, and increases cell proliferation and invasion in vitro . In addition, disialoganglioside GD3-deficient adult mice exhibit progressive loss of the neural stem cell pool and impaired neurogenesis .
Action Environment
The action, efficacy, and stability of disialoganglioside GD3 can be influenced by various environmental factors. For instance, the expression of disialoganglioside GD3 can increase during development and in pathological conditions such as cancer . Furthermore, the presence of other molecules in the cell membrane environment can affect the function of disialoganglioside GD3 .
安全和危害
未来方向
生化分析
Biochemical Properties
Disialoganglioside GD3 plays a crucial role in various cellular processes, including cell adhesion, signal transduction, and immune modulation . It exerts its effects through interactions with cell surface receptors and intracellular signaling pathways . For instance, it has been reported that T cell activation via Disialoganglioside GD3 is measured by the induction of tyrosine phosphorylation .
Cellular Effects
Disialoganglioside GD3 has significant effects on various types of cells and cellular processes. It has been found to induce apoptosis in HuT-78 cutaneous T cell lymphoma cells in a concentration-dependent manner and disrupts the mitochondrial membrane potential when used at a concentration of 200 μM . Moreover, the expression of Disialoganglioside GD3 in GD3-negative SK-MEL-28-N1 malignant melanoma cells increases both cell proliferation and invasion in vitro .
Molecular Mechanism
The molecular mechanism of action of Disialoganglioside GD3 involves its interactions with biomolecules and changes in gene expression. For instance, it has been reported that Disialoganglioside GD3 engagement resulted in phospholipase Cγ phosphorylation and calcium flux . When ras-associated events were examined, Disialoganglioside GD3 signaling resulted in ras activation as determined by GDP/GTP conversion as well as dose-and time-dependent IP3 activation .
Temporal Effects in Laboratory Settings
It is known that Disialoganglioside GD3 induces apoptosis in a concentration-dependent manner , suggesting that its effects may vary over time depending on the concentration used in the experiment.
Dosage Effects in Animal Models
The effects of Disialoganglioside GD3 vary with different dosages in animal models. For instance, it has been reported that the intravenously injection of ganglioside GM1, a related compound, can treat the symptoms of Parkinson’s disease and acute ischemic stroke
Metabolic Pathways
Disialoganglioside GD3 is involved in the metabolic pathways of glycosphingolipids. It is synthesized by the addition of two sialic acid residues to lactosylceramide . This process can serve as a precursor to the formation of more complex gangliosides by the action of glycosyl- and sialyltransferases .
Transport and Distribution
Disialoganglioside GD3 is transported and distributed within cells and tissues. It is most abundant at the plasma membrane . Its hydrophobic ceramide tail inserts into the outer phospholipid leaflet, while the glycan headgroup extends outwardly and engages in cis (within the same membrane) as well as trans interactions (with molecules on other cells and in the extracellular space) that result in modulation of cell signaling and cell-to-cell communication .
Subcellular Localization
The subcellular localization of Disialoganglioside GD3 is primarily on cell-surface microdomains . The drastic dose and composition changes during neural differentiation strongly suggest that Disialoganglioside GD3 is not only important as biomarkers, but also are involved in modulating neural stem cell fate determination .
属性
IUPAC Name |
disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H125N3O29.2Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(84)73-44(45(80)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-95-65-59(89)58(88)61(51(40-77)97-65)98-66-60(90)64(56(86)49(38-75)96-66)102-70(68(93)94)36-47(82)54(72-43(4)79)63(101-70)57(87)50(39-76)99-69(67(91)92)35-46(81)53(71-42(3)78)62(100-69)55(85)48(83)37-74;;/h31,33,44-51,53-66,74-77,80-83,85-90H,5-30,32,34-41H2,1-4H3,(H,71,78)(H,72,79)(H,73,84)(H,91,92)(H,93,94);;/q;2*+1/p-2/b33-31+;;/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55+,56-,57+,58+,59+,60+,61+,62+,63+,64-,65+,66-,69+,70-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRBZCLULGFXOD-DQMMGUQESA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H123N3Na2O29 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1516.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

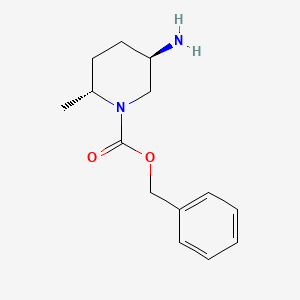
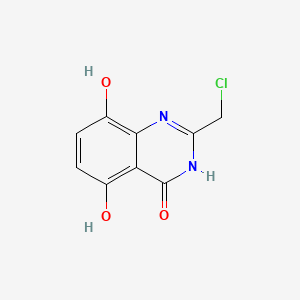
![2-Methyl-6-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B570573.png)

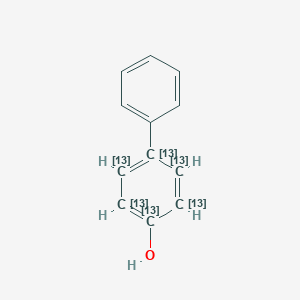
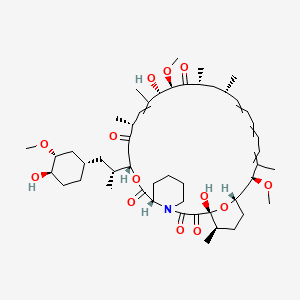
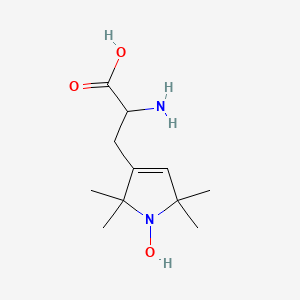
![(3S,4S,7aR,12bS)-3-(cyclopropylmethyl)-7-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-olate;hydrochloride](/img/structure/B570578.png)
![Fucose, L-, [6-3H]](/img/structure/B570579.png)
